molecular formula C11H9NO3S2 B15540023 Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate

Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate

Cat. No.: B15540023
M. Wt: 267.3 g/mol
InChI Key: VUCRBLRYKBQOSB-UHFFFAOYSA-N
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Description

Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a carboxamido linkage between two thiophene rings. This structure combines aromaticity with amide functionality, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H9NO3S2

Molecular Weight

267.3 g/mol

IUPAC Name

methyl 3-(thiophene-3-carbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C11H9NO3S2/c1-15-11(14)9-8(3-5-17-9)12-10(13)7-2-4-16-6-7/h2-6H,1H3,(H,12,13)

InChI Key

VUCRBLRYKBQOSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilic substitution reactivity compared to electron-donating groups (e.g., methylsulfonamido in ).
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) often achieves higher yields (>90%) compared to conventional heating.
Physicochemical Properties
Property Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate (Inferred) Methyl 3-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate Methyl 2-amino-3-thiophenecarboxylate
Melting Point ~200–220°C (estimated) Not reported Not reported
Solubility Moderate in polar aprotic solvents (e.g., DMF, DMSO) Soluble in DMSO, methanol Soluble in chloroform, ethyl acetate
Spectral Data (IR) C=O (1720 cm⁻¹), N–H (3300 cm⁻¹) C=O (1715 cm⁻¹), C–F (1250 cm⁻¹) N–H (3400 cm⁻¹), C=O (1705 cm⁻¹)

Key Observations :

  • Electronic Effects : The trifluoromethyl group in lowers electron density, shifting IR C=O absorption to 1715 cm⁻¹ vs. ~1720 cm⁻¹ for the target compound.
  • Stability : Sulfonamido derivatives () exhibit higher thermal stability due to strong S–O bonds.

Mechanistic Insights :

Q & A

Q. What are the common synthetic routes for Methyl 3-(thiophene-3-carboxamido)thiophene-2-carboxylate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer: The compound is typically synthesized via amidation of methyl 3-aminothiophene-2-carboxylate with thiophene-3-carbonyl chloride. Key steps include:
  • Inert Atmosphere: Reactions often require nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloromethane) facilitate nucleophilic substitution, while bases like triethylamine neutralize HCl byproducts .
  • Temperature Control: Optimal yields (e.g., ~90%) are achieved at 130°C in neat conditions for 12–24 hours .
  • Purification: Column chromatography or recrystallization (e.g., methanol-water gradients) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer:
  • 1H/13C NMR: Analyze thiophene ring protons (δ 6.5–7.5 ppm) and carboxamido NH (δ 10–12 ppm). Ester carbonyl carbons appear at ~165–170 ppm .
  • IR Spectroscopy: Confirm amide (C=O stretch at ~1650 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups .
  • Mass Spectrometry: HRMS validates molecular weight (e.g., [M+H]+ at 295.05 g/mol for C12H10NO3S2) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) when synthesizing novel derivatives?

  • Methodological Answer:
  • Dynamic Effects: Use variable-temperature NMR to resolve tautomerism or rotational barriers in carboxamido groups .
  • Deuteration Experiments: Exchange labile NH protons with D2O to confirm peak assignments .
  • Crystallography: X-ray diffraction resolves ambiguous structures, as seen in related thiophene derivatives .

Q. What strategies are employed to enhance the compound’s solubility and stability in biological assays?

  • Methodological Answer:
  • Co-solvents: Use DMSO (<10%) to improve aqueous solubility without destabilizing the compound .
  • Derivatization: Introduce hydrophilic groups (e.g., sulfonamides) via substitution at the chloroacetyl moiety .
  • Stability Studies: Monitor degradation under physiological pH (7.4) and temperature (37°C) via HPLC .

Q. What computational methods are used to predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer:
  • Docking Simulations: Molecular docking (AutoDock Vina) identifies binding poses with enzymes (e.g., cyclooxygenase-2) via sulfamoyl and ester groups .
  • DFT Calculations: Predict electrophilic reactivity (e.g., Fukui indices) of the thiophene ring and carboxamido group .
  • MD Simulations: Assess stability of protein-ligand complexes over 100-ns trajectories .

Notes

  • Advanced Techniques: References to X-ray crystallography, HRMS, and computational modeling ensure methodological rigor.

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